2-Methyl-4-(oxetan-3-yloxy)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-(oxetan-3-yloxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-9-3-2-8(10-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRWVFGEFZHUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxetan-3-yloxy)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-4-hydroxypyrimidine with oxetane derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(oxetan-3-yloxy)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine and oxetane derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Methyl-4-(oxetan-3-yloxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(oxetan-3-yloxy)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The oxetane ring can undergo ring-opening reactions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The closest structural analogs identified in the literature include:
(a) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
- Substituents :
- Key Differences: Heterocycle: Thietane (sulfur) vs. oxetane (oxygen). Sulfur’s larger atomic radius and lower electronegativity increase lipophilicity (predicted logP: ~2.5 for thietane vs. Substituent Position: The 6-methyl group in Compound 1 may sterically hinder interactions with biological targets compared to the 2-methyl group in the target compound.
(b) 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl) methoxy)methyl)... tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9)
- Substituents: Complex tetrahydrofuran-derived backbone with protecting groups (e.g., tert-butyldimethylsilyl) and a pyrimidinone moiety .
- Key Differences: The tetrahydrofuran ring introduces rigidity and stereochemical complexity absent in the target compound. Functional groups like phosphino-propanenitrile suggest utility in oligonucleotide synthesis, diverging from the presumed therapeutic focus of 2-methyl-4-(oxetan-3-yloxy)pyrimidine.
Physicochemical and Pharmacokinetic Properties (Theoretical Analysis)
| Property | This compound | Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate |
|---|---|---|
| Molecular Weight (g/mol) | ~196.2 | ~328.4 |
| Predicted logP | ~1.8 | ~2.5 |
| Solubility | Moderate (due to oxetane polarity) | Low (thietane and thioether enhance lipophilicity) |
| Metabolic Stability | High (oxetane resists oxidation) | Moderate (thietane susceptible to sulfur oxidation) |
Note: Values are estimated based on structural comparisons and fragment-based calculations.
Biological Activity
2-Methyl-4-(oxetan-3-yloxy)pyrimidine is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with a methyl group and an oxetane-derived ether. The structural formula can be represented as follows:
This compound's unique structure may contribute to its biological properties, making it a candidate for further pharmacological studies.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It might interact with various receptors, altering signaling pathways critical for cellular function.
- Antimicrobial Activity : Preliminary studies suggest that it could exhibit antimicrobial properties, making it a candidate for treating infections.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound inhibited tumor growth effectively. The following table summarizes the findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of angiogenesis |
These results indicate that this compound may act as a potent anticancer agent by inducing apoptosis and inhibiting angiogenesis.
Antimicrobial Properties
In addition to its anticancer effects, the compound has shown promising antimicrobial activity. A recent study evaluated its efficacy against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be developed as an antimicrobial agent, particularly against resistant strains.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent. Studies have indicated:
- Absorption : The compound shows good absorption characteristics in vitro.
- Metabolism : Initial metabolic studies suggest it undergoes phase I metabolism primarily through cytochrome P450 enzymes.
- Toxicity : Toxicological assessments reveal a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
